dec-9-ynyl 4-methylbenzenesulfonate
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Overview
Description
Dec-9-ynyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a dec-9-ynyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dec-9-ynyl 4-methylbenzenesulfonate typically involves the reaction of dec-9-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the sulfonate group. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Dec-9-ynyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Scientific Research Applications
Dec-9-ynyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of probes or inhibitors for studying biological processes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of dec-9-ynyl 4-methylbenzenesulfonate largely depends on the specific application. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the replacement by other nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Similar Compounds
- Dec-9-enyl 4-methylbenzenesulfonate
- 3-Butynyl 4-methylbenzenesulfonate
- 4-Methylbenzenesulfonic acid
Uniqueness
Dec-9-ynyl 4-methylbenzenesulfonate is unique due to the presence of both an alkyne group and a sulfonate ester. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds that may only contain one of these functional groups .
Properties
Molecular Formula |
C17H24O3S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
dec-9-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h1,11-14H,4-10,15H2,2H3 |
InChI Key |
RJZRGXOECHHUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC#C |
Origin of Product |
United States |
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